molecular formula C10H8F6N2O2S B14248300 2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione CAS No. 503310-70-1

2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione

Cat. No.: B14248300
CAS No.: 503310-70-1
M. Wt: 334.24 g/mol
InChI Key: XELZQZOJCVFCIR-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione is a compound known for its unique chemical structure and properties The presence of trifluoromethyl groups and a thiadiazolidine ring makes it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with appropriate reagents under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the thiadiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione involves its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazolidine ring can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione is unique due to its specific combination of trifluoromethyl groups and a thiadiazolidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

503310-70-1

Molecular Formula

C10H8F6N2O2S

Molecular Weight

334.24 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C10H8F6N2O2S/c11-9(12,13)6-3-7(10(14,15)16)5-8(4-6)18-2-1-17-21(18,19)20/h3-5,17H,1-2H2

InChI Key

XELZQZOJCVFCIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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